molecular formula C19H25FN2O3 B6124409 7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6124409
M. Wt: 348.4 g/mol
InChI Key: LMERJTQPDOVZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. The compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro. The compound has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. The compound is relatively easy to synthesize and has low toxicity in animal models. However, the compound has some limitations. The compound is not very soluble in water, which can make it difficult to use in certain experiments. The compound also has limited stability in solution, which can make it difficult to store and transport.

Future Directions

There are several future directions for the study of 7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one. One future direction is to explore the anti-inflammatory and analgesic properties of the compound further. Another future direction is to investigate the potential use of the compound in the treatment of cancer. Additionally, the chemical structure of the compound could be modified to improve its solubility and stability in solution. Finally, the compound could be tested in more animal models to determine its safety and efficacy.

Synthesis Methods

The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one involves several steps. The starting material is 2-fluoro-5-methoxybenzylamine, which is reacted with ethyl acrylate to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. The amine intermediate is then reacted with 1,2-dibromoethane to form the spirocyclic compound.

Scientific Research Applications

7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory and analgesic properties. It has also been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-propanoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-3-17(23)22-10-8-19(13-22)7-4-9-21(18(19)24)12-14-11-15(25-2)5-6-16(14)20/h5-6,11H,3-4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMERJTQPDOVZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.